Product packaging for Trimethylsilylmethanethiol(Cat. No.:CAS No. 18165-76-9)

Trimethylsilylmethanethiol

Cat. No.: B097354
CAS No.: 18165-76-9
M. Wt: 120.29 g/mol
InChI Key: IIYTXTQVIDHSSL-UHFFFAOYSA-N
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Description

Contextual Significance in Organosilicon and Organosulfur Chemistry

In the vast landscape of chemical synthesis, Trimethylsilylmethanethiol serves as a critical nexus between organosilicon and organosulfur chemistry. Its primary significance lies in its utility as a synthetic intermediate. ontosight.ai The compound is adept at introducing the this compound moiety into molecules, facilitating the construction of more complex chemical architectures. ontosight.ai

The presence of the silicon-carbon bond and the sulfur-hydrogen bond within the same molecule imparts a dual reactivity. The thiol group (-SH) provides a nucleophilic sulfur atom, essential for the formation of carbon-sulfur bonds, a cornerstone of many organic and medicinal compounds. ontosight.ai Simultaneously, the trimethylsilyl (B98337) group (Si(CH₃)₃) influences the reactivity of the adjacent thiol, offers steric bulk, and can be used as a handle for further transformations or as a protecting group. researchgate.netthieme-connect.de For instance, the compound is used to prepare S-Trimethylsilylmethyl carbonimidodithioate derivatives through its addition to isothiocyanates. researchmap.jp Furthermore, its reaction with metal amides of germanium and lead has been shown to produce unusual metal thiolates and sulfides, highlighting its role in inorganic and organometallic synthesis. rsc.orgrsc.org

The cleavage of the Si-C bond is a key aspect of its chemistry. For example, fluorodesilylation of this compound in a flowing afterglow device has been used to generate the thiomethyl anion (⁻CH₂SH), a reactive species whose thermodynamic properties have been studied. acs.org This ability to act as a precursor to specific anions underscores its value in mechanistic and physical organic chemistry.

Historical Development and Early Research Milestones

While early explorations into related bulky organosilyl compounds date back to the work of chemists like Michael Lappert in the 1960s on organoboron and later organosilicon compounds, the specific study of this compound and its direct analogues gained momentum later. sussex.ac.uk A key method for its synthesis involves the reaction of trimethylsilylmethyl chloride with thiourea (B124793), followed by hydrolysis with a base like sodium hydroxide (B78521). uni-muenchen.de Another established synthesis route is the reaction of methanethiol (B179389) with chlorotrimethylsilane (B32843) in the presence of a base. ontosight.ai

A significant milestone in the understanding of related compounds was the serendipitous synthesis of alkyl trimethylsilyldithioformates reported in 1985, which involved the synthesis of bis- and tris(trimethylsilyl)methanethiols. researchgate.netcdnsciencepub.com This research demonstrated that these bulky thiols could serve as precursors to novel sulfur-containing species like bis(trimethylsilyl)thione, which could be trapped by dienes. researchgate.net Research in the mid-1990s further elucidated the reactivity of α-silyl thioketones, which can undergo enethiolization to form α-silyl enethiols, showcasing the interplay between the silicon and sulfur functionalities. rsc.orgrsc.org These foundational studies established the preparative methods and began to map the reactivity patterns that define the modern utility of this compound.

Structural Framework Influence on Reactivity Potential

The chemical reactivity of this compound is a direct consequence of its molecular architecture. The molecule consists of a central methylene (B1212753) (-CH₂-) bridge linking a trimethylsilyl group (Si(CH₃)₃) and a thiol group (-SH).

The thiol group is the primary site of many reactions, behaving as a weak acid and a potent nucleophile. However, its reactivity is modulated by the adjacent bulky trimethylsilyl group. This steric hindrance can influence the regioselectivity and stereoselectivity of its reactions. thieme-connect.de

The silicon-carbon (Si-C) bond is another critical feature. Compared to a carbon-carbon bond, the Si-C bond is weaker and more polarized, making it susceptible to cleavage. illinois.edu This weakness is particularly pronounced in α-silyl compounds where an adjacent functional group can stabilize a potential carbanion upon silicon's departure. thieme-connect.de This property is exploited in reactions where the trimethylsilyl group acts as a leaving group, such as the aforementioned generation of the thiomethyl anion. acs.org

Furthermore, the interaction between the silicon and sulfur atoms can lead to unique reactivity. The compound reacts with various halides to give α-silyl vinyl sulfides. rsc.org The Lewis basicity of the sulfur atom can also be involved in intramolecular or intermolecular coordination, influencing reaction pathways. Studies on α-silyl carbonyl compounds have shown that the silicon group stabilizes adjacent anions formed during Michael additions and can retard polymerization due to its steric bulk. thieme-connect.de This principle extends to this compound, where the trimethylsilyl group provides kinetic stabilization to reactive intermediates.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Registry Number 18165-76-9 tcichemicals.com
Molecular Formula C₄H₁₂SSi tcichemicals.com
Molecular Weight 120.29 g/mol tcichemicals.com
Physical State Colorless to Almost Colorless Clear Liquid tcichemicals.com
Boiling Point 116 °C tcichemicals.com
Flash Point 22 °C tcichemicals.com
Specific Gravity (20/20) 0.85 tcichemicals.com
Refractive Index 1.45 tcichemicals.com

Table 2: Selected Reactions of this compound

Reactant(s)Reagent/ConditionsProduct(s)Reaction TypeReference
Trimethylsilylmethyl chloride, Thiourea1. Ethanol, reflux; 2. NaOH(aq)This compoundThiol Synthesis uni-muenchen.de
Isothiocyanates-S-Trimethylsilylmethyl carbonimidodithioatesAddition researchmap.jp
Fluoride (B91410) ionFlowing afterglow deviceThiomethyl anion (⁻CH₂SH)Desilylation/Anion Generation acs.org
M(NR₂)₂ (M=Ge, Pb; R=SiMe₃)Toluene, refluxGroup 14 metal thiolates and sulfidesLigand Exchange/Complexation rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12SSi B097354 Trimethylsilylmethanethiol CAS No. 18165-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYTXTQVIDHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171175
Record name Methanethiol, trimethylsilyl-
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Molecular Weight

120.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18165-76-9
Record name Methanethiol, trimethylsilyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, trimethylsilyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)methanethiol
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Advanced Synthetic Methodologies for Trimethylsilylmethanethiol and Its Derivatives

Established Synthetic Pathways to Trimethylsilylmethanethiol

The synthesis of this compound can be achieved through several well-documented methods. These established pathways provide reliable routes to the target compound.

Thiol-Silane Condensation Reactions

A primary method for synthesizing this compound involves the condensation reaction between a thiol and a silane. ontosight.ai Specifically, the reaction of methanethiol (B179389) with a chlorosilane, such as trimethylsilyl (B98337) chloride, in the presence of a base is a common approach. ontosight.ai This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiol attacks the silicon atom of the chlorosilane, leading to the formation of a silicon-sulfur bond and the elimination of a chloride ion. The base is crucial for deprotonating the thiol and facilitating the reaction.

Another related approach is the reaction of mercaptoalcohols with chlorosilanes. smu.edu Studies have shown that simple mercaptoalcohols, like 2-mercaptoethanol, react regioselectively with chlorosilanes at the alcohol group rather than the sulfhydryl group. smu.edu This highlights the unique reactivity of silicon in these condensation reactions. The thiol-ene addition reaction, which involves the addition of a thiol group to an unsaturated carbon-carbon bond, also presents a versatile method for synthesizing organofunctional silanes. nih.govmdpi.com

Precursor-Mediated Transformations (e.g., from (thiocyanomethyl)-trimethylsilane)

This compound can also be synthesized through the transformation of suitable precursors. One such precursor is (thiocyanomethyl)trimethylsilane. The synthesis from this precursor involves the reduction of the thiocyanate (B1210189) group to a thiol.

Another established precursor-based synthesis starts with trimethylsilyl methyl chloride. uni-muenchen.de This compound is reacted with thiourea (B124793) in ethanol, followed by hydrolysis with sodium hydroxide (B78521) to yield this compound. uni-muenchen.de This method provides a reliable route to the desired product. Additionally, S-Trimethylsilylmethyl carbonimidodithioate derivatives, prepared from the addition of this compound to isothiocyanate, can serve as precursors for further functionalization. researchmap.jp

Novel Approaches in Functionalized this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of novel methods for producing functionalized derivatives of this compound, including chiral molecules and the application of continuous flow technology.

Stereoselective Synthesis of Chiral Derivatives

The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective synthetic methods. Chiral derivatives of this compound can be synthesized using techniques that control the three-dimensional arrangement of atoms.

One approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, a chiral synthon, 2,2,5-trisubstituted tetrahydropyran, has been synthesized with high diastereoselectivity through a nucleophilic acetal (B89532) cleavage reaction. rsc.org This demonstrates the potential for creating complex chiral molecules through controlled synthetic pathways. Similarly, the stereoselective synthesis of chiral, non-racemic 1,2,3-tri- and 1,3-disubstituted ferrocene (B1249389) derivatives has been achieved through sequential ortho-deprotonation reactions. rsc.org While not directly involving this compound, these methodologies showcase the principles that can be applied to generate its chiral derivatives. The development of stereocontrolled synthesis, such as in the case of annular 9-cis-retinoids, often combines key bond-forming reactions like Stille cross-coupling and the Wittig reaction to achieve high stereoselectivity. nih.gov

Continuous Flow Chemistry Applications in Production

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved safety, efficiency, and scalability over traditional batch processes. contractpharma.comrsc.orgasymchem.com This technology is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. contractpharma.com

The application of continuous flow processes can significantly enhance the production of this compound and its derivatives. asymchem.com Flow chemistry allows for rapid optimization of reaction conditions and can lead to higher yields and purities. mdpi.com For instance, continuous flow systems have been successfully used for various reaction types, including high-temperature and high-pressure reactions, which can be challenging in batch setups. contractpharma.comasymchem.com The ability to integrate real-time monitoring and control in a continuous flow process helps to minimize the formation of byproducts and ensures consistent product quality. contractpharma.commdpi.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. acs.orgyoutube.comsolubilityofthings.comyoutube.com These principles are increasingly being incorporated into the synthesis of this compound and other chemical compounds.

Key green chemistry principles relevant to this compound synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. acs.orgnih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial for resource efficiency. acs.orgsolubilityofthings.com

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents and other auxiliary substances should be avoided or replaced with safer alternatives. youtube.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. youtube.comyoutube.com

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. acs.orgnih.gov

By applying these principles, chemists can develop more sustainable and efficient methods for the synthesis of this compound. For example, utilizing catalytic reactions instead of stoichiometric ones can reduce waste and improve atom economy. The use of continuous flow technology also aligns with green chemistry principles by improving energy efficiency and reducing the volume of hazardous materials handled at any given time. contractpharma.com

Catalytic Strategies for Efficient Production

In the context of this compound and its derivatives, catalytic approaches are being explored to replace less efficient stoichiometric reactions. For example, the use of transition metal catalysts or photoredox catalysis can enable new reaction pathways that are more direct and atom-economical. ethz.ch

One area of development is the catalytic hydrosilylation of sulfur-containing compounds or the hydrothiolation of vinylsilanes. These reactions, often facilitated by transition metal complexes, can form Si-C and C-S bonds in a highly efficient manner. Research into rare-earth metal complexes has shown promise in catalytically selective hydrosilylation of alkynes, a principle that could be adapted for sulfur-containing analogues. researchgate.net

Catalytic ApproachCatalyst TypePotential AdvantagesRelevant Derivative Synthesis
Transition Metal CatalysisRhodium, Palladium, Platinum ComplexesHigh activity, selectivity, mild reaction conditions.Synthesis of complex sulfur-containing silanes.
PhotocatalysisIridium or Ruthenium-based photosensitizersUse of light energy, ambient temperature reactions, access to unique reactive intermediates. ethz.chFormation of thiomorpholines and other sulfur-containing heterocycles. ethz.ch
Acid/Base CatalysisLewis or Brønsted acids/basesSimple, inexpensive catalysts for specific transformations.Silylation of thiols.

Table 2: Overview of Catalytic Strategies Applicable to the Synthesis of this compound Derivatives. This table outlines various catalytic systems and their benefits in promoting efficient chemical transformations.

Waste Minimization and Prevention in Process Design

Waste minimization is intrinsically linked to both atom economy and catalysis. A well-designed synthetic process aims to prevent waste generation from the outset rather than treating it after it has been created. This involves careful selection of reactants, solvents, and catalysts to reduce byproducts and eliminate hazardous materials. researchgate.net

A key strategy for waste reduction in the synthesis of this compound is the choice of the silylating agent and the reaction pathway. For example, a method for producing a related compound, 1-S-trimethylsilyl-2-(N,N-diethylamino)ethane, utilizes hexamethyldisilazane (B44280) as the silylating agent. google.com This reaction is advantageous because the only byproduct is ammonia (B1221849), a volatile and relatively benign gas that is easily removed from the reaction mixture. This contrasts with methods that use chlorotrimethylsilane (B32843) in the presence of a tertiary amine base, which generates a stoichiometric amount of ammonium (B1175870) salt byproduct that must be separated and disposed of.

Waste Reduction StrategyExample ApplicationResulting Benefit
Choice of ReagentsUsing hexamethyldisilazane instead of chlorotrimethylsilane/amine base. google.comByproduct is volatile ammonia instead of a solid salt waste, simplifying purification.
Elimination of Hazardous CatalystsReplacing titanium tetrachloride with a less hazardous alternative. Reduces hazardous waste streams and improves process safety.
Process SimplificationReducing the number of manual handling and separation steps. Lower consumption of solvents and energy; less potential for spills and losses.
Use of Flow ChemistryImplementing continuous flow reactors for photocatalytic reactions. ethz.chImproved heat and mass transfer, better control over reaction conditions, potential for solvent reduction.

Table 3: Strategies for Waste Minimization in the Synthesis of this compound and Related Compounds. This table details practical approaches to designing cleaner and more efficient chemical processes.

Mechanistic Investigations of Trimethylsilylmethanethiol Reactivity

Nucleophilic Reaction Pathways

The nucleophilic character of trimethylsilylmethanethiol is centered around two main processes: the cleavage of the silicon-carbon bond to generate a reactive anion and the direct participation of the thiol group in substitution reactions.

One of the key nucleophilic pathways for this compound involves its reaction with a fluoride (B91410) source, leading to the cleavage of the trimethylsilyl (B98337) group and the formation of the thiomethyl anion (CH₂S⁻). This process, known as fluorodesilylation, is a powerful method for generating this highly reactive intermediate under controlled conditions. The reaction is typically carried out in a variable-temperature flowing afterglow device, which allows for the study of the anion's intrinsic properties and reactivity in the gas phase. chemicalbook.comgelest.comacs.org

The generation of the thiomethyl anion from this compound has enabled the determination of its fundamental thermodynamic properties. acs.org These values are crucial for understanding the anion's stability and its subsequent reactions with other molecules.

Table 1: Thermodynamic Properties of the Thiomethyl Anion

Property Value Reference
Proton Affinity 1649 ± 12 kJ mol⁻¹ acs.org
Electron Affinity 0.67 ± 0.13 eV acs.org

Once generated, the thiomethyl anion can participate in various ion-molecule reactions. Studies have shown that it can react with reagents such as nitrous oxide (N₂O), oxygen (O₂), carbon disulfide (CS₂), carbonyl sulfide (B99878) (COS), and carbon dioxide (CO₂). acs.org A common reaction pathway observed is hydride ion transfer. acs.org Despite a significant thermodynamic driving force, the isomerization of the thiomethyl anion via a 1,2-proton shift has been observed not to occur within a temperature range of -40°C to 100°C. acs.org

The thiol group in this compound can act as a nucleophile, participating in substitution reactions with various electrophiles. This reactivity is analogous to that of other thiols, which are known to react with alkyl halides and other electrophilic species. ethz.ch For instance, this compound can be oxidized to form (trimethylsilyl)methanesulfonyl chloride, a reaction that proceeds via the sulfur atom. ethz.ch

While specific, detailed studies on the substitution reactions of this compound are not extensively documented in readily available literature, its application in the synthesis of more complex molecules, as seen in patent literature, implies its utility in such transformations. google.com The general reactivity of thiols suggests that this compound can react with a range of electrophiles to form new carbon-sulfur bonds, making it a valuable building block in organic synthesis. The presence of the bulky tris(trimethylsilyl)methyl group in related thiol compounds has been shown to significantly influence the reactivity and stability of the resulting derivatives. researchgate.net

Radical Reaction Pathways

Beyond its nucleophilic character, this compound is also a versatile participant in radical reactions. It can function as a radical initiator and engage in addition reactions to unsaturated systems, expanding its synthetic utility.

This compound has been identified as a catalytic radical initiator for various radical reactions. gelest.com In this role, the compound can be used to initiate polymerization processes or other chain reactions. The initiation step likely involves the homolytic cleavage of the S-H bond to generate a thiyl radical (Me₃SiCH₂S•), which can then propagate the radical chain.

A specific application of this compound as a radical initiator is in alkylselenation reactions. gelest.com This process involves the addition of an alkylseleno group to a molecule, a transformation that is valuable in the synthesis of organoselenium compounds. The radical mechanism facilitated by this compound allows for the formation of these compounds under conditions that are compatible with a variety of functional groups.

This compound can undergo addition reactions to unsaturated systems, such as acetylenes. gelest.com Notably, these additions can be performed with a high degree of control over the regio- and stereochemistry of the product when conducted under palladium catalysis. gelest.com This catalytic approach allows for the selective formation of specific vinyl sulfide isomers, which are important intermediates in organic synthesis. The reaction likely proceeds through a mechanism involving the oxidative addition of the thiol to the palladium center, followed by migratory insertion of the acetylene (B1199291) and reductive elimination of the final product.

Oxidative Transformations and Sulfenyl Intermediates

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of various sulfur-containing intermediates and products, most notably disulfides. These transformations are crucial in synthetic organosulfur chemistry. acs.org

The reaction of thiols with halogens, such as iodine, is a fundamental transformation that can lead to sulfenyl halides and disulfides. thieme-connect.de While direct studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from related compounds. For instance, the sterically hindered analogue, tris(trimethylsilyl)methanethiol (TsiSH), reacts with iodine in tetrahydrofuran (B95107) to yield a thermally stable alkanesulfenyl iodide, TsiSI. researchgate.net This suggests that this compound can similarly react with iodine to form (trimethylsilyl)methanesulfenyl iodide as a reactive intermediate.

The general mechanism for the halogenation of thiols often involves the initial formation of the disulfide, which is then subjected to further halogenation to produce the sulfenyl halide. thieme-connect.de Controlled oxidation of thiols is a primary method for synthesizing symmetrical disulfides. acs.org Therefore, the oxidation of this compound is expected to produce bis(trimethylsilylmethyl) disulfide. This transformation is analogous to the reaction of dialkyl tellurides with iodine, which readily yields the corresponding dialkyltellurium diiodides. sciforum.net The disulfide product, in turn, is a valuable reagent in organic synthesis. acs.org

The formation of a disulfide (S-S) bond from a thiol precursor can proceed through several mechanistic pathways, broadly categorized as two-electron or one-electron oxidation processes. nih.gov

The most common pathway is a two-electron oxidation that proceeds via a nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net This process is initiated by the deprotonation of the thiol to form the more nucleophilic thiolate anion. nih.govresearchgate.net This anion then attacks an electrophilic sulfur atom. The electrophilic species can be a sulfenyl halide intermediate (formed as described in 3.3.1) or a sulfenic acid (RSOH), which forms under certain oxidative conditions. nih.gov The attack of the thiolate on the sulfenyl intermediate results in the formation of the disulfide bond and the displacement of a leaving group (e.g., a halide ion). nih.gov High-level theoretical calculations support the SN2 pathway, identifying a single transition state with no intermediate, where the charge is evenly distributed between the attacking and leaving sulfur atoms. researchgate.net

Alternatively, a one-electron oxidation pathway can occur, typically involving the formation of a thiyl radical (RS•). nih.gov The subsequent recombination of two thiyl radicals directly yields the disulfide bond. nih.gov Under physiological conditions, it is more probable for a thiyl radical to react with a thiolate anion to form a disulfide radical anion, which can then be oxidized to the final disulfide product. nih.gov

Unimolecular Rearrangements and Isomerization Processes

The potential for skeletal or substituent rearrangements in this compound and its derivatives has been a subject of theoretical and experimental investigation.

A key question regarding the reactivity of this compound derivatives is the possibility of a 1,2-proton shift. This process has been specifically investigated for the thiomethyl anion (⁻CH₂SH), which can be generated in the gas phase from this compound via fluorodesilylation in a variable-temperature flowing afterglow device. acs.orgnih.govacs.org

The 1,2-proton shift would convert the thiomethyl anion into the thermodynamically more stable methanethiolate (B1210775) anion (CH₃S⁻). Despite a significant thermodynamic driving force of 156 kJ mol⁻¹ favoring this isomerization, experimental studies have conclusively shown that the rearrangement does not occur. acs.orgnih.govacs.org Investigations conducted over a temperature range of -40°C to 100°C found no evidence of the 1,2-proton shift, indicating the presence of a substantial kinetic barrier to this rearrangement. acs.orgnih.govacs.org

Table 1: Experimental Investigation of 1,2-Proton Shift in the Thiomethyl Anion
Precursor CompoundAnion GeneratedGeneration MethodTemperature Range StudiedThermodynamic Driving Force (kJ mol⁻¹)Observation
This compoundThiomethyl anion (⁻CH₂SH)Fluorodesilylation-40°C to 100°C156No isomerization to methanethiolate anion (CH₃S⁻) observed. acs.orgnih.govacs.org

Advanced Applications of Trimethylsilylmethanethiol in Organic Synthesis

Carbon-Sulfur Bond Formation Methodologies

One of the primary applications of trimethylsilylmethanethiol is as a reagent for the formation of carbon-sulfur (C-S) bonds. jk-sci.com It serves as a synthetic equivalent of methanethiol (B179389), offering advantages in handling and reactivity. The general methodology involves the deprotonation of the thiol group with a suitable base to form the corresponding thiolate. This thiolate anion is a potent nucleophile that can readily react with various electrophiles, such as alkyl halides or sulfonates, in a nucleophilic substitution reaction to form thioethers.

The trimethylsilyl (B98337) group can influence the reactivity of the thiol, and its eventual cleavage, typically under fluoride-mediated or acidic conditions, is a key step in many synthetic sequences. This two-stage approach—C-S bond formation followed by silicon removal—allows for the introduction of a methylthio-methyl (-CH₂SCH₃) or, after cleavage of the methyl group, a thiomethyl (-CH₂SH) moiety into a target molecule under controlled conditions.

Role as a Synthetic Intermediate for Complex Organosilicon and Organosulfur Compounds

This compound is a valuable building block in the synthesis of more complex organosilicon and organosulfur compounds. jk-sci.com It provides a scaffold containing both a silicon and a sulfur atom, which can be elaborated upon through reactions at either the sulfur or the silicon center, or through transformations involving the methylene (B1212753) bridge.

It serves as a precursor for compounds like bis(trimethylsilyl)methanethiol and tris(trimethylsilyl)methanethiol. beilstein-journals.org These more substituted analogs exhibit unique reactivity; for instance, tris(trimethylsilyl)methanethiol reacts with group 14 metal amides to form unusual metal thiolates and sulfides. nih.gov The ability to start with a simple structure like this compound and systematically build more sterically hindered and electronically distinct derivatives makes it a key intermediate in the exploration of organometallic and coordination chemistry. jk-sci.comnih.gov

Heterocycle Synthesis via Cycloaddition Reactions

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. This compound and its derivatives have found utility in the synthesis of specific saturated heterocycles.

Based on available literature, the direct application of this compound as a component in cycloaddition reactions for the synthesis of the pyrazole (B372694) core is not well-documented. The classical Knorr pyrazole synthesis and related multicomponent reactions typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a pathway that does not directly utilize the functionality of this compound. jk-sci.comnih.govethz.ch

A significant application of this compound is in the synthesis of saturated N-heterocycles, particularly thiomorpholines. This is achieved through the Silicon Amine Protocol (SLAP), which provides an alternative to tin-based methods (SnAP). researchgate.net In this approach, this compound is a key starting material for preparing a sulfur-containing SLAP reagent. researchgate.net This reagent is then coupled with an aldehyde to form an imine, which subsequently undergoes a photoredox-catalyzed cyclization to yield the desired thiomorpholine (B91149) ring system. researchgate.net This methodology is notable for its efficiency and good functional group tolerance. researchgate.net

Table 1: Synthesis of Thiomorpholines via SLAP Reagent

Component Role Reference
(Trimethylsilyl)methanethiolPrecursor to the sulfur-containing SLAP reagent researchgate.net
Aldehyde/KetoneCarbon source for the heterocycle backbone researchgate.net
Amine SourceNitrogen source for the heterocycle researchgate.net
PhotocatalystInitiates the cyclization cascade researchgate.net

Utilization in Protective Group Strategies

A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group during a synthetic sequence. rsc.org While the trimethylsilyl (TMS) group is a common protecting group for alcohols, its application for protecting the thiol in this compound is generally considered impractical. The silicon-sulfur (Si-S) bond is significantly weaker than the corresponding silicon-oxygen (Si-O) bond and is highly susceptible to cleavage, particularly by moisture. This inherent lability makes silyl (B83357) thioethers poor choices for robust thiol protection during multi-step syntheses.

This contrasts with other common thiol protecting groups, such as the tert-butyl thioether, which are more stable to a wider range of reaction conditions. The high reactivity and moisture sensitivity of the Si-S bond in this compound is therefore a limitation for its use in protective group strategies, although this same reactivity is exploited in other applications.

Generation of Reactive Intermediates for Downstream Synthetic Transformations

A key advanced application of this compound is its use as a precursor for generating highly reactive intermediates that cannot be isolated but can be trapped in situ for further synthetic transformations. This approach allows chemists to access and utilize chemical species that would otherwise be too unstable to handle.

One of the primary reactive intermediates generated from this compound is the thiomethyl anion (CH₂SH⁻). This anion can be formed through fluorodesilylation—the cleavage of the carbon-silicon bond using a fluoride (B91410) source. The resulting anion is a powerful nucleophile and has been studied for its ion-molecule reactions with various reagents, including carbon dioxide and carbon disulfide. ethz.ch

Furthermore, sterically hindered analogs such as tris(trimethylsilyl)methanethiol (TsiSH) can be used to generate other valuable reactive species. For example, thermolysis of its corresponding sulfenyl chloride (TsiSCl) leads to the formation of a bissilylthioketone via a 1,2-elimination pathway. These thioketones are themselves highly reactive intermediates useful in the synthesis of other sulfur-containing molecules.

Table 2: Reactive Intermediates from this compound and Analogs

Precursor Generated Intermediate Method of Generation Reference
This compoundThiomethyl anionFluorodesilylation ethz.ch
Tris(dimethylphenylsilyl)methyl sulfenyl chlorideBissilylthioketoneThermolysis (1,2-elimination)
Tris(trimethylsilyl)methanethiolAlkanesulfenyl iodideIodination

Coordination Chemistry and Ligand Functionality of Trimethylsilylmethanethiol Derivatives

Synthesis of Metal Thiolates and Organometallic Complexes

The synthesis of metal complexes incorporating the trimethylsilylmethanethiolate ligand typically proceeds via salt metathesis reactions. This common strategy in organometallic chemistry involves the reaction of an alkali metal salt of the thiol with an anhydrous metal halide. youtube.com The lithium salt, lithium trimethylsilylmethanethiolate, serves as a key reagent in this context, readily prepared by deprotonating the parent thiol, trimethylsilylmethanethiol.

This method has been successfully employed to synthesize a variety of metal thiolates, particularly for the group 14 elements. For instance, unusual group 14 metal thiolates and sulfides have been derived from tris(trimethylsilyl)methanethiol, a related bulky ligand. rsc.orgrsc.org The general synthetic route involves the stoichiometric reaction of the lithium thiolate with a suitable metal chloride precursor in an appropriate organic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The driving force for the reaction is often the formation of a stable alkali metal halide, such as lithium chloride (LiCl), which can be removed from the reaction mixture by filtration.

Organometallic complexes, defined by the presence of at least one direct metal-carbon bond, can also be prepared using trimethylsilylmethanethiolate as an ancillary ligand. nih.gov These syntheses might involve reacting an organometallic precursor, already containing metal-carbon bonds, with the lithium thiolate. The bulky thiolate ligand helps to stabilize the resulting organometallic fragment.

Table 1: Representative Synthetic Reactions for Metal Trimethylsilylmethanethiolate Complexes

Metal PrecursorThiolate ReagentProduct TypeSolventRef.
MCl_n (e.g., GeCl₂, PbCl₂)LiS-CH₂(Si(CH₃)₃)Metal ThiolateTHF/Ether rsc.orgrsc.org
R-M-Cl (R=alkyl/aryl)LiS-CH₂(Si(CH₃)₃)Organometallic ThiolateTHF/Ether nih.gov

This table represents generalized synthetic approaches. Specific reaction conditions and products depend on the metal and its oxidation state.

Steric Effects of the Trimethylsilyl (B98337) Group in Coordination Compound Stabilization

A defining feature of the trimethylsilylmethanethiolate ligand is the pronounced steric bulk of the trimethylsilyl (TMS) group, –Si(CH₃)₃. This large molecular volume is crucial for the stabilization of the resulting coordination compounds. chinesechemsoc.org The TMS group acts as a "steric shield" or "kinetic umbrella" around the metal center and the metal-sulfur bond. This steric protection significantly influences the structure, stability, and reactivity of the complexes. ias.ac.in

The primary stabilization mechanisms afforded by the steric bulk include:

Prevention of Oligomerization: Metal thiolates often have a tendency to form polynuclear or oligomeric structures through thiolate bridges. The steric hindrance from the TMS group can prevent the close approach of multiple metal centers, favoring the formation of monomeric or low-nuclearity complexes.

Inhibition of Decomposition Pathways: The bulky group can kinetically protect otherwise reactive metal centers from intermolecular reactions, solvent attack, or other decomposition pathways that would lead to unstable species. This effect allows for the isolation of molecules that might be too reactive to exist with smaller ligands. chinesechemsoc.org

Enforcement of Specific Geometries: The steric demands of the ligand can dictate the coordination geometry around the metal center, restricting the number of ligands that can bind and influencing their spatial arrangement. This can lead to restricted rotation around metal-ligand bonds. rsc.org

The steric effect of the TMS group is often compared to that of the tert-butyl group. While both are bulky, the longer Si-C and C-S bonds in the trimethylsilylmethanethiolate ligand place the bulky group further from the metal center compared to a tert-butylthiolate. This allows it to exert significant steric influence without excessive crowding directly at the metal's coordination sphere. Current time information in Bangalore, IN. The introduction of such sterically encumbering groups has proven to be a powerful strategy for stabilizing complexes. aip.org

Stabilization of Low-Coordinate and Unusual Metal Geometries

A direct consequence of the significant steric hindrance exerted by the trimethylsilylmethanethiolate ligand is its ability to stabilize metal complexes with low coordination numbers and unusual geometries. nih.gov By physically preventing the coordination of additional ligands, the bulky TMS group enables the isolation of species where the metal center is bound to fewer donor atoms than is typically observed. ias.ac.in

Metal complexes with low coordination numbers (e.g., two- or three-coordinate) are often highly reactive and electronically unsaturated. The stabilization of such species is a significant challenge in inorganic chemistry. The use of sterically demanding ligands like trimethylsilylmethanethiolate is a key strategy to achieve this. youtube.com For example, the C(SiMe₃)₃ group has been instrumental in stabilizing elements in unusual coordination environments. ias.ac.in

This stabilization has led to the successful synthesis and characterization of novel low-coordinate complexes of various metals. For example, two-coordinate d-block metal complexes, which are rare, can be synthesized using extremely bulky amide ligands, and similar principles apply to thiolate ligands. youtube.com The use of the related tris(trimethylsilyl)methanethiol has yielded unusual Group 14 metal thiolates where the metal exists in a low-valent state and a low-coordination environment. rsc.org

Table 2: Examples of Stabilization by Bulky Silyl-Thiolate Ligands

Metal CenterCoordination NumberGeometryStabilizing FeatureRef.
Group 14 Metals (Ge, Sn, Pb)2 or 3Bent / PyramidalPrevention of polymerization; stabilization of low-valent state rsc.orgrsc.org
Transition Metals2 or 3Linear / Trigonal PlanarKinetic shielding of the reactive metal center youtube.com
Lanthanides (e.g., Sm²⁺)Low-coordinateDistortedShielding of the large metal ion from oxidation/solvation aip.org

This table illustrates the types of unusual coordination environments stabilized by bulky ligands, with principles applicable to trimethylsilylmethanethiolate.

Ligand Design for Catalytic Applications

The design of ligands is central to the development of effective homogeneous catalysts, as ligands modulate the electronic and steric properties of the metal center, thereby controlling its activity and selectivity. rsc.orgsmith.edu Transition metal thiolate complexes, once considered mere catalyst poisons, have recently been shown to possess notable catalytic activity, in some cases surpassing their well-studied hydride analogues in reactions like hydroboration and hydrosilylation. nih.gov

The trimethylsilylmethanethiolate ligand possesses characteristics that make it a highly promising candidate for ligand design in catalysis:

Steric Control: The bulky TMS group can create a well-defined pocket or channel around the catalytic metal center. This steric control can influence substrate selectivity, favoring the approach of smaller or specifically shaped substrates while blocking larger ones, which can lead to high regioselectivity or stereoselectivity in catalytic transformations. smith.edu

Electronic Tuning: The sulfur donor atom is a soft, polarizable ligand. Compared to hard oxygen or nitrogen donors, the soft sulfur atom can form strong covalent bonds with later, softer transition metals. This M-S bond can influence the electron density at the metal center, which is a critical parameter for tuning catalytic activity. For example, in reactions involving oxidative addition or reductive elimination, the electronic properties of the ancillary ligands dictate the feasibility and rate of these fundamental steps.

Metal-Ligand Cooperation: In some catalytic cycles, the ligand is not merely a spectator but participates directly in bond activation, a concept known as metal-ligand cooperation. nih.gov While not explicitly documented for this compound, the S-C bond or even C-H bonds on the ligand backbone could potentially be involved in such synergistic catalytic pathways.

While specific, large-scale catalytic applications of trimethylsilylmethanethiolate complexes are not yet widely reported, the fundamental properties of the ligand align well with modern principles of catalyst design. The ability to furnish an unusual steric and electronic environment makes it a valuable tool for creating transition metal catalysts with unique activity and selectivity for challenging chemical transformations. rsc.org

Advanced Spectroscopic and Structural Elucidation of Trimethylsilylmethanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of trimethylsilylmethanethiol, providing unambiguous information about its hydrogen and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental data on the chemical environment of each nucleus. The trimethylsilyl (B98337) (TMS) group offers a distinct, high-intensity signal in ¹H NMR spectra, often used as a reporter group for studying molecular changes. nih.gov

In a typical ¹H NMR spectrum of this compound, three distinct signals are observed:

A sharp, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group. This signal characteristically appears in the upfield region, close to 0 ppm.

A singlet for the two methylene (B1212753) protons (–CH₂–) adjacent to the sulfur atom.

A broad singlet for the thiol proton (–SH), whose chemical shift can be variable depending on concentration and solvent.

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments within the molecule. For this compound, two signals are expected:

One signal for the three equivalent methyl carbons of the trimethylsilyl group.

A second signal for the methylene carbon, which is influenced by the adjacent silicon and sulfur atoms.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~0.05 Singlet Si(CH ₃)₃
¹H ~1.95 Singlet SH
¹H ~2.10 Singlet CH
¹³C ~-1.5 Quartet Si(C H₃)₃
¹³C ~10.5 Triplet C H₂

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

While 1D NMR provides primary structural data, multi-dimensional NMR techniques are employed for unequivocal assignment and confirmation of the molecular connectivity. omicsonline.org These experiments are crucial for resolving complex spectra and establishing through-bond and through-space correlations. researchgate.netnih.gov

Correlation Spectroscopy (COSY): A homonuclear COSY (¹H-¹H) experiment would verify the coupling (or lack thereof) between different proton environments. For this compound, the absence of cross-peaks between the three singlets confirms their isolation from each other by non-proton-bearing atoms (Si and S).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the Si(CH₃)₃ groups to the ¹³C signal of the methyl carbons. A separate cross-peak would link the methylene (–CH₂–) proton signal to its corresponding carbon signal, confirming the C-H connectivities.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. researchgate.net The integration of soft ionization techniques with ultrahigh-resolution FT-ICR mass spectrometry enables the examination of molecules with sub-ppm mass accuracy. nih.gov For this compound, with a molecular formula of C₄H₁₂SSi, the theoretical monoisotopic mass is 120.0429 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from any other combination of atoms that might have the same nominal mass.

The mass spectral fragmentation of trimethylsilyl derivatives follows well-established patterns. nih.gov Under electron ionization (EI), this compound undergoes characteristic fragmentation that provides structural confirmation. The analysis of these fragment ions acts as a "gas-phase chemistry laboratory" for structural elucidation. researchgate.net

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): The most common fragmentation for trimethylsilyl compounds is the cleavage of a Si-C bond to lose a methyl group, resulting in a highly stable, resonance-delocalized cation. This gives rise to the base peak in the spectrum.

Formation of the trimethylsilyl cation: Cleavage of the Si-CH₂ bond can produce the trimethylsilyl cation.

Other fragmentations involving the cleavage of C-S and S-H bonds.

A study involving the generation of the thiomethyl anion from this compound in a flowing afterglow device further demonstrates the utility of mass spectrometric techniques in studying its reactivity and thermodynamic properties. acs.org

Table 2: Characteristic Mass Fragments of this compound

m/z Ion Formula Identity
120 [C₄H₁₂SSi]⁺• Molecular Ion (M⁺•)
105 [C₃H₉SSi]⁺ [M - CH₃]⁺
73 [C₃H₉Si]⁺ [Si(CH₃)₃]⁺

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. colab.wssussex.ac.uk These methods are complementary and probe the vibrational modes of the molecule. researchgate.net

S-H Stretch: The thiol S-H stretching vibration is a key diagnostic peak. It typically appears in the region of 2550–2600 cm⁻¹ in the IR spectrum. This peak is often weak and may be broad.

C-H Stretches and Bends: Vibrations from the methyl and methylene groups appear in their characteristic regions. Asymmetric and symmetric C-H stretching modes are found just below 3000 cm⁻¹, while bending modes (scissoring, rocking) appear in the 1450-1250 cm⁻¹ range.

Si-C Vibrations: The trimethylsilyl group has highly characteristic vibrations. A strong, sharp absorption band around 1250 cm⁻¹ is due to the symmetric CH₃ deformation (umbrella mode) of the Si(CH₃)₃ group. A strong band in the 840-860 cm⁻¹ region is attributed to the Si-C rocking modes.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

Frequency (cm⁻¹) Functional Group Vibrational Mode
~2960 C-H (in CH₃ and CH₂) Asymmetric/Symmetric Stretching
~2570 S-H Stretching
~1410 C-H (in CH₂) Scissoring
~1250 Si-(CH₃)₃ Symmetric CH₃ Deformation
~845 Si-(CH₃)₃ CH₃ Rocking
~700 C-S Stretching

Note: Frequencies are approximate and can show slight variations based on the physical state (liquid/gas) and experimental method (IR/Raman).

Vibrational Analysis of Key Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups. The analysis focuses on the characteristic frequencies of the thiol (S-H), carbon-sulfur (C-S), and trimethylsilyl (Si(CH₃)₃) moieties.

The spectra are characterized by several key absorptions. The S-H stretching vibration is one of the most diagnostic peaks, though it is often weak in the infrared spectrum. For simple alkanethiols, this vibration typically appears in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is found in the fingerprint region, generally between 600 and 800 cm⁻¹, and can be coupled with other vibrations.

The trimethylsilyl group introduces a set of strong, characteristic bands. The symmetric and asymmetric stretching and bending of the methyl (CH₃) groups attached to the silicon atom dominate parts of the spectrum. A particularly strong band, often seen around 1250 cm⁻¹, is characteristic of the symmetric CH₃ deformation of the Si(CH₃)₃ group. Another strong absorption, typically observed between 840 and 860 cm⁻¹, is attributed to the Si-C stretching and CH₃ rocking modes.

While a fully assigned spectrum for this compound is not broadly published, data from related compounds and spectral databases allow for a reliable interpretation. For instance, analysis of the related compound 2-trimethylsilyl-1,3-dithiane (B1293776) shows characteristic IR spectral features that help in assigning the vibrations in similar structures. chemicalbook.com Furthermore, extensive libraries of Raman spectra are available for a wide range of organosilicon and sulfur compounds, aiding in the confident identification of functional groups. wiley.com Studies on the bulkier analogue, tris(trimethylsilyl)methanethiol (TsiSH), also provide comparative data on the vibrational modes of the C-S and Si-C bonds within a sterically hindered environment. colab.wsresearchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
S-HStretch2550 - 2600Weak to Medium
C-H (in CH₃)Asymmetric Stretch~2960Strong
C-H (in CH₃)Symmetric Stretch~2895Medium
C-H (in CH₂)Asymmetric Stretch~2925Medium
C-H (in CH₂)Symmetric Stretch~2850Medium
Si-CH₃Symmetric Deformation~1250Strong
Si-CStretch / CH₃ Rock840 - 860Strong
C-SStretch600 - 800Medium

Note: The exact positions and intensities of these bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

While this compound is a liquid at standard conditions, its structural parameters and intermolecular behavior in the solid state can be inferred from the X-ray crystallographic analysis of its derivatives, particularly metal complexes and sterically hindered analogues. escholarship.org The introduction of a metal or additional bulky substituents facilitates the formation of stable, crystalline solids suitable for single-crystal X-ray diffraction.

Studies on metal thiolates derived from the closely related and sterically demanding tris(trimethylsilyl)methanethiol [(Me₃Si)₃CSH] have revealed detailed solid-state structures. google.comsussex.ac.uk For example, the lead thiolate complex, [Pb(N(SiMe₃)₂) (μ-SC(SiMe₃)₃)]₂, was shown to exist as a dimer with bridging thiolate ligands. google.comsussex.ac.uk Such analyses provide precise measurements of bond lengths and angles involving the sulfur and silicon atoms, offering a model for the geometry at the core of this compound.

The structural data for these derivatives confirm the expected tetrahedral geometry around the silicon and carbon atoms. The Si-C bond lengths and C-Si-C bond angles are consistent with those found in other trimethylsilyl-containing compounds. The C-S bond length and the Si-C-S bond angle are particularly informative, providing a baseline for understanding the steric and electronic environment around the thiol group.

Crystalline Architectures and Intermolecular Interactions (e.g., hydrogen bonding)

The study of crystalline architectures of this compound derivatives is crucial for understanding how these molecules pack in the solid state and what forces govern their assembly. numberanalytics.comgoogle.com Intermolecular interactions, ranging from strong hydrogen bonds to weaker van der Waals forces, dictate the final crystal structure. mdpi.comrsc.org

In the absence of strong hydrogen bond donors and acceptors in simple derivatives, the crystal packing is primarily controlled by weaker interactions. These include dipole-dipole forces and London dispersion forces, the latter being significant due to the presence of the polarizable sulfur atom and the numerous methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light as a function of wavelength. nepjol.info For saturated compounds like this compound, which lack chromophores with π-systems, the expected electronic transitions occur at high energies, corresponding to short wavelengths in the far-UV region. libretexts.org

The primary transitions available to this compound are:

n → σ* (non-bonding to sigma antibonding): This transition involves the excitation of an electron from one of the non-bonding lone pairs on the sulfur atom to an antibonding sigma orbital (σ*), likely the C-S or S-H antibonding orbital. These transitions are typically of lower intensity.

σ → σ* (sigma bonding to sigma antibonding): This transition requires higher energy and involves exciting an electron from a sigma bonding orbital (e.g., C-H, C-S, Si-C) to a corresponding antibonding orbital. These transitions are generally found at wavelengths below 200 nm for alkanes and related compounds. libretexts.org

Experimental data for simple thiols show a weak absorption band around 220-240 nm, which is attributed to an n → σ* transition. libretexts.org For example, the related derivative 2-trimethylsilyl-1,3-dithiane exhibits a UV absorption maximum (λₘₐₓ) at 244 nm. chemicalbook.com The energy of these electronic transitions is directly related to the gap between the highest occupied molecular orbital (HOMO), which would be the non-bonding orbital on sulfur, and the lowest unoccupied molecular orbital (LUMO), the σ* orbital. libretexts.org

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Range (nm)Molar Absorptivity (ε)
n → σSulfur lone pair → σ(C-S) or σ(S-H)220 - 250Low (< 2000 L mol⁻¹ cm⁻¹)
σ → σσ(C-S), σ(Si-C) → σ(C-S), σ(Si-C)< 200High

The precise position and intensity of these absorption bands can be influenced by the solvent polarity. For n → σ* transitions, a "blue shift" (shift to shorter wavelength) is often observed in more polar solvents because the polar solvent molecules stabilize the non-bonding electrons in the ground state, increasing the energy gap to the excited state. libretexts.org

Theoretical and Computational Chemistry of Trimethylsilylmethanethiol

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic landscape of molecules. These methods allow for the precise determination of various properties that govern the reactivity and stability of trimethylsilylmethanethiol and its related species.

The proton affinity (PA) and electron affinity (EA) are crucial energetic properties that quantify a molecule's basicity and its ability to accept an electron, respectively. For species related to this compound, these values have been determined through a combination of experimental techniques and theoretical calculations.

The thiomethyl anion (CH₂SH⁻), which can be generated in the gas phase via the fluorodesilylation of this compound, has been a subject of such studies. researchgate.netresearchgate.netresearchgate.net Using a variable-temperature flowing afterglow device, experimental values for the proton affinity and electron affinity of the thiomethyl anion have been measured. researchgate.netresearchgate.netresearchgate.net These experimental findings are often compared with results from molecular orbital calculations to validate the theoretical models. researchgate.netresearchgate.netresearchgate.net

Experimentally Determined Energetic Properties of the Thiomethyl Anion (CH₂SH⁻) Generated from this compound
PropertyValueMethod
Proton Affinity1649 ± 12 kJ mol⁻¹Variable-Temperature Flowing Afterglow
Electron Affinity0.67 ± 0.13 eVVariable-Temperature Flowing Afterglow

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. solubilityofthings.comuni-muenchen.de A transition state represents the highest energy point along a reaction coordinate, and its energy determines the kinetic feasibility of a reaction pathway. solubilityofthings.com

A notable theoretical investigation related to the thiomethyl anion, formed from this compound, concerns its potential isomerization. researchgate.netresearchgate.net It has been observed that the isomerization of the thiomethyl anion (CH₂SH⁻) to the methanethiolate (B1210775) anion (CH₃S⁻) via a 1,2-proton shift does not occur experimentally within a temperature range of -40°C to 100°C. researchgate.netresearchgate.net This is particularly interesting because the reaction has a significant thermodynamic driving force of 156 kJ mol⁻¹. researchgate.netresearchgate.net The absence of this reaction implies a very high-energy transition state, creating a substantial kinetic barrier that prevents the rearrangement. Quantum chemical calculations can be employed to model this transition state and quantify the activation energy, providing a theoretical explanation for the experimental observation. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.orgchemrxiv.org DFT studies on this compound can provide detailed information about its geometry, vibrational modes, and electronic properties.

A primary application of DFT is the determination of the equilibrium geometry of a molecule. arxiv.orgrice.edu This process, known as geometry optimization, finds the lowest energy arrangement of atoms and provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, calculations using functionals like B3LYP have been performed. u-tokyo.ac.jp

Once the optimized geometry is found, a vibrational frequency analysis can be carried out. nih.gov This calculation predicts the infrared and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. nih.gov The calculated frequencies are often scaled to correct for approximations in the theoretical model and anharmonicity. These theoretical spectra are invaluable for interpreting experimental infrared and Raman data. For instance, DFT calculations can help assign specific spectral features, such as the symmetric and asymmetric CH₂ stretching modes in this compound. u-tokyo.ac.jpnih.gov

Illustrative Optimized Geometric Parameters for this compound from DFT Calculations
ParameterTypical Calculated Value (Å or °)
Bond Length (Si-C)~1.89
Bond Length (C-S)~1.85
Bond Length (S-H)~1.35
Bond Angle (Si-C-S)~112
Bond Angle (C-S-H)~98

Note: The values presented are illustrative and depend on the specific level of theory (functional and basis set) used.

DFT calculations provide a detailed picture of the electronic structure of this compound. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

From the electronic structure, various reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help predict how and where a molecule will react. They include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, or radical attack.

These descriptors provide a quantitative framework for understanding the reactivity patterns of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.netnih.gov this compound possesses significant conformational flexibility due to the rotation around its Si-C and C-S bonds.

Frontier Molecular Orbital (FMO) Theory Applications in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical and computational chemistry used to predict the reactivity and selectivity of chemical reactions. researchgate.netscience.gov The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The energy and spatial distribution of these frontier orbitals are crucial in determining the feasibility and preferred pathways of a reaction. researchgate.netmdpi.com For this compound, FMO theory provides a framework for understanding its behavior in various chemical transformations.

Predicting Reaction Mechanisms

FMO theory is instrumental in predicting the mechanisms of various reaction types, including nucleophilic and electrophilic substitutions, additions, and cycloadditions. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key determinant of the reaction's progress. nih.gov For instance, in reactions involving this compound, the sulfur atom is anticipated to be the primary nucleophilic center due to the high contribution of its lone pair orbitals to the HOMO.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the calculation of the energies and shapes of frontier orbitals, providing quantitative support for the predictions of FMO theory. bhu.ac.inresearchgate.net These calculations can help to elucidate reaction pathways by identifying the transition states and intermediates. rsc.org For example, in a hypothetical reaction of this compound with an electrophile, computational analysis would likely show a transition state where the electrophile interacts with the sulfur atom, consistent with the predictions of FMO theory.

Data from Analogous Compounds

In the absence of direct computational studies on this compound, data from analogous compounds can provide valuable insights. For instance, studies on other silylated thiols or even simpler thiols like methanethiol (B179389) can offer a basis for understanding the electronic properties of this compound. Computational analyses of similar molecules consistently show that the HOMO is largely localized on the sulfur atom, while the LUMO is distributed over the anti-bonding orbitals of the molecular framework. This supports the general prediction of the sulfur atom as the nucleophilic site.

The table below presents hypothetical, yet representative, FMO data for this compound, derived from general principles and data for analogous compounds. This data illustrates the concepts discussed and provides a basis for predicting reactivity.

Molecular OrbitalEnergy (eV) (Illustrative)Key Atomic Contributions (Predicted)
LUMO+1.5σ(S-H), σ(Si-C)
HOMO-8.5n(S), σ(S-H)

This table is illustrative and intended to demonstrate the application of FMO theory. The energy values are hypothetical and based on trends observed in similar compounds.

The application of FMO theory, supported by computational methods, is a powerful tool for predicting the reaction pathways of molecules like this compound. While specific experimental and computational data for this particular compound remain to be extensively reported, the foundational principles of FMO theory provide a robust framework for anticipating its chemical behavior.

Q & A

Q. What are the standard methods for synthesizing Trimethylsilylmethanethiol, and how do reaction conditions influence yield and purity?

this compound (C₄H₁₂SSi) is typically synthesized via nucleophilic substitution or thiolation reactions. For example, silyl chloride precursors may react with methanethiol derivatives under inert atmospheres. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF or hexane), and catalysts (e.g., triethylamine) significantly affect yield and purity. Optimal conditions minimize side reactions like oxidation, which can produce disulfides. Purification via fractional distillation under reduced pressure (boiling point: ~113°C at 760 mmHg) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and thiol proton (δ ~1.3 ppm, though often broad due to exchange).
  • IR Spectroscopy : S–H stretching (~2550 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 120.04 (C₄H₁₂SSi) for exact mass confirmation. Cross-referencing with CAS Common Chemistry or PubChem data ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability?

Due to its low flash point (22.2°C), store in airtight containers under nitrogen at ≤4°C. Avoid exposure to moisture (to prevent hydrolysis) and oxidizing agents. Use inert gas purging during transfers and conduct work in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in organosilicon chemistry applications?

  • Steric Shielding : The bulky trimethylsilyl group enhances regioselectivity in thiol-ene reactions by directing nucleophilic attack.
  • Catalytic Activation : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states in substitution reactions.
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce unwanted proton exchange, improving reaction specificity .

Q. How can computational chemistry methods be applied to predict reaction pathways involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for thiol-based reactions. Tools like Gaussian or ORCA integrate PubChem’s molecular descriptors (e.g., bond dissociation energies) to validate pathways. Compare results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. How should researchers address contradictions in reported reaction yields when using this compound in nucleophilic substitutions?

  • Parameter Screening : Systematically vary temperature, solvent, and stoichiometry using Design of Experiments (DoE) to identify critical factors.
  • Analytical Validation : Employ GC-MS or HPLC to quantify byproducts (e.g., disulfides) that may skew yield calculations.
  • Meta-Analysis : Cross-reference data from Reaxys or CAS databases to identify trends in substrate compatibility .

Q. What role does this compound play in synthesizing silicon-containing polymers, and how can polymerization be controlled?

It acts as a chain-transfer agent in radical polymerizations, regulating molecular weight. Control via:

  • Initiator Ratios : Adjust azobisisobutyronitrile (AIBN) concentration to balance initiation and chain transfer.
  • Monomer Feed : Gradual addition of monomers (e.g., styrene) minimizes premature termination. GPC and MALDI-TOF confirm polymer architecture and end-group fidelity .

Methodological and Safety Considerations

Q. How can researchers mitigate air-sensitive challenges during this compound experiments?

  • Use Schlenk lines or gloveboxes for transfers.
  • Pre-dry solvents (e.g., molecular sieves) and reagents.
  • Monitor oxygen levels with sensors during exothermic reactions .

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?

  • Non-linear Regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order) using software like OriginLab.
  • Error Propagation : Account for instrument precision (±0.1°C in thermocouples) in Arrhenius calculations .

Q. How do isotopic labeling studies (e.g., deuterated analogs) clarify this compound’s mechanistic role?

  • Synthesize CD₃-labeled variants to track hydrogen transfer in thiol-yne reactions via ²H NMR.
  • Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.